2-(5-Phenylthiophen-2-yl)ethan-1-amine
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Overview
Description
2-(5-Phenylthiophen-2-yl)ethan-1-amine is an organic compound with the molecular formula C12H13NS and a molecular weight of 203.30 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a phenyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenylthiophen-2-yl)ethan-1-amine typically involves the reaction of 5-phenylthiophene-2-carbaldehyde with an amine source under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reductive amination process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenylthiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane derivative.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Alkane derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(5-Phenylthiophen-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Phenylthiophen-2-yl)ethan-1-amine is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound may influence biochemical pathways by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(5-Phenylthiophen-2-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine.
2-(5-Phenylthiophen-2-yl)acetic acid: Contains a carboxylic acid group instead of an amine.
5-Phenylthiophene-2-carbaldehyde: Precursor in the synthesis of 2-(5-Phenylthiophen-2-yl)ethan-1-amine.
Uniqueness
This compound is unique due to its specific combination of a thiophene ring with a phenyl group and an amine functionality. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62403-66-1 |
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Molecular Formula |
C12H13NS |
Molecular Weight |
203.31 g/mol |
IUPAC Name |
2-(5-phenylthiophen-2-yl)ethanamine |
InChI |
InChI=1S/C12H13NS/c13-9-8-11-6-7-12(14-11)10-4-2-1-3-5-10/h1-7H,8-9,13H2 |
InChI Key |
KBUFYRLQKVWYLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)CCN |
Origin of Product |
United States |
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